

Introduction: The Imperative of Structural Verification in Chemical Synthesis

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040

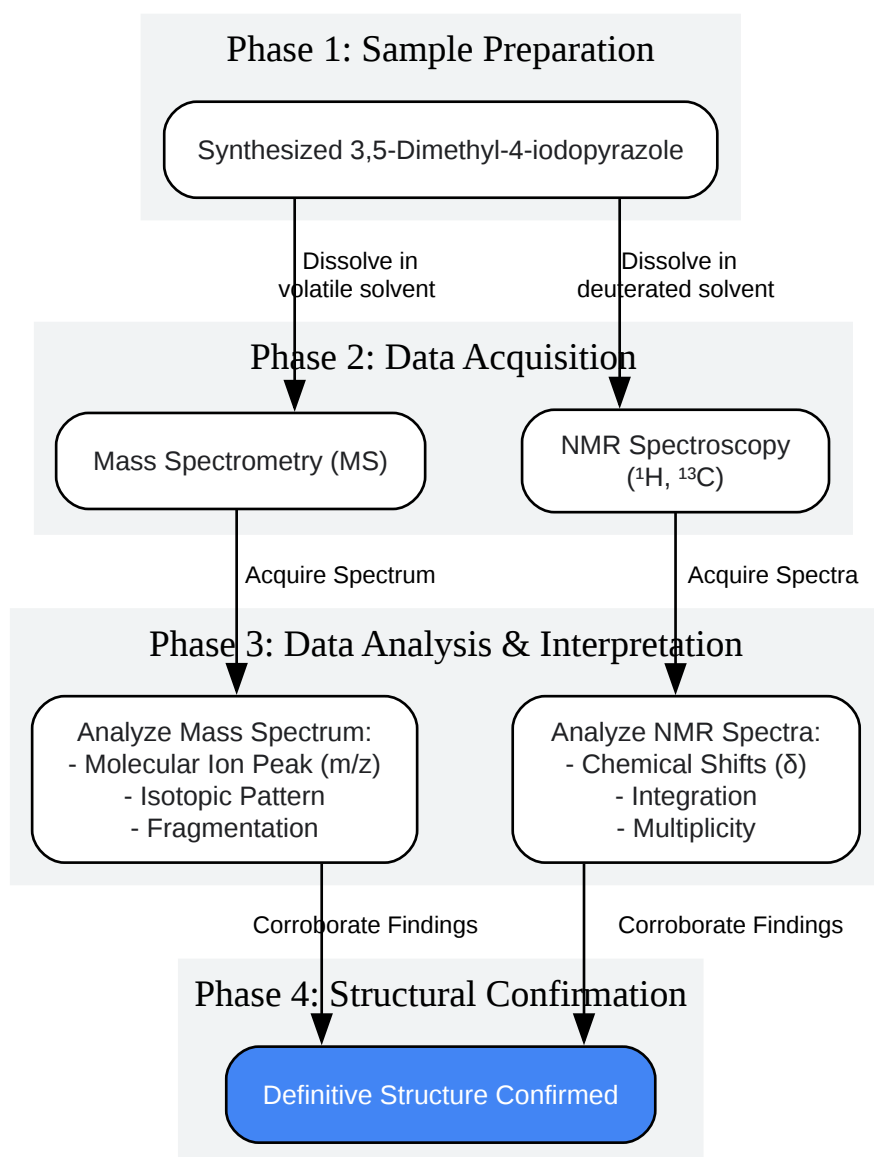
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In the realm of medicinal chemistry and materials science, pyrazole derivatives are foundational scaffolds for a vast array of functional molecules, including active pharmaceutical ingredients.^[1] The synthesis of novel derivatives, such as **3,5-Dimethyl-4-iodopyrazole**, is a critical first step; however, unambiguous confirmation of the molecular structure is paramount. An incorrect structural assignment can invalidate subsequent biological or material data, leading to wasted resources and flawed conclusions.

This guide provides a comprehensive, side-by-side comparison of two powerful analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive structural elucidation of **3,5-Dimethyl-4-iodopyrazole**. As a Senior Application Scientist, this document moves beyond mere protocol, delving into the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Overall Analytical Workflow

The confirmation process is a synergistic one, where the strengths of one technique compensate for the limitations of the other. Mass spectrometry provides precise mass and elemental composition information, while NMR spectroscopy reveals the specific connectivity and chemical environment of atoms within the molecule.



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Caption: High-level workflow for structural elucidation.

Part 1: Mass Spectrometry – Unveiling Molecular Mass and Composition

Mass spectrometry is an indispensable tool that provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.^[2] For **3,5-Dimethyl-4-iodopyrazole** ($\text{C}_5\text{H}_7\text{IN}_2$), this technique offers the first crucial piece of evidence for its identity.

Expertise & Experience: Choosing the Right Ionization Method

The choice of ionization technique is critical. While high-energy methods like Electron Impact (EI) are common, they often cause extensive fragmentation, sometimes preventing the observation of the molecular ion. For a definitive molecular weight determination, a "soft" ionization technique is preferable. Electrospray Ionization (ESI) is an excellent choice as it gently transfers ions from solution into the gas phase, typically keeping the molecule intact.[3] [4] This ensures the prominent appearance of the protonated molecule, $[M+H]^+$, from which the molecular weight can be easily deduced.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Dissolve approximately 1 mg of **3,5-Dimethyl-4-iodopyrazole** in 1 mL of a suitable volatile solvent such as methanol or acetonitrile. The addition of a trace amount of formic acid (0.1%) can aid in protonation to form the $[M+H]^+$ ion.
- **Instrument Setup:** The sample is introduced into the ESI source via direct infusion using a syringe pump.[4]
 - **Ionization Mode:** Positive ion mode is selected to detect the $[M+H]^+$ species.
 - **Capillary Voltage:** A high voltage (e.g., 3-4 kV) is applied to the capillary tip to generate a fine spray of charged droplets.[5]
 - **Drying Gas:** Heated nitrogen gas is used to facilitate solvent evaporation from the droplets.[2]
- **Data Acquisition:** The mass analyzer (e.g., a quadrupole or time-of-flight) scans a specified m/z range (e.g., 50-500 Da) to detect the resulting ions.

Trustworthiness: Interpreting the Mass Spectrum

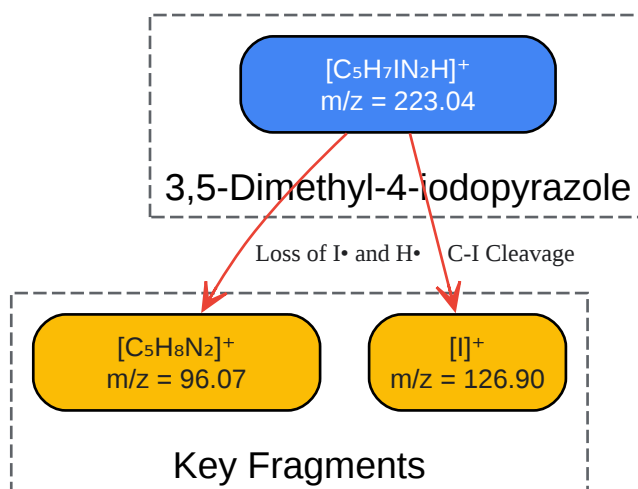
The resulting mass spectrum provides several layers of validation for the proposed structure.

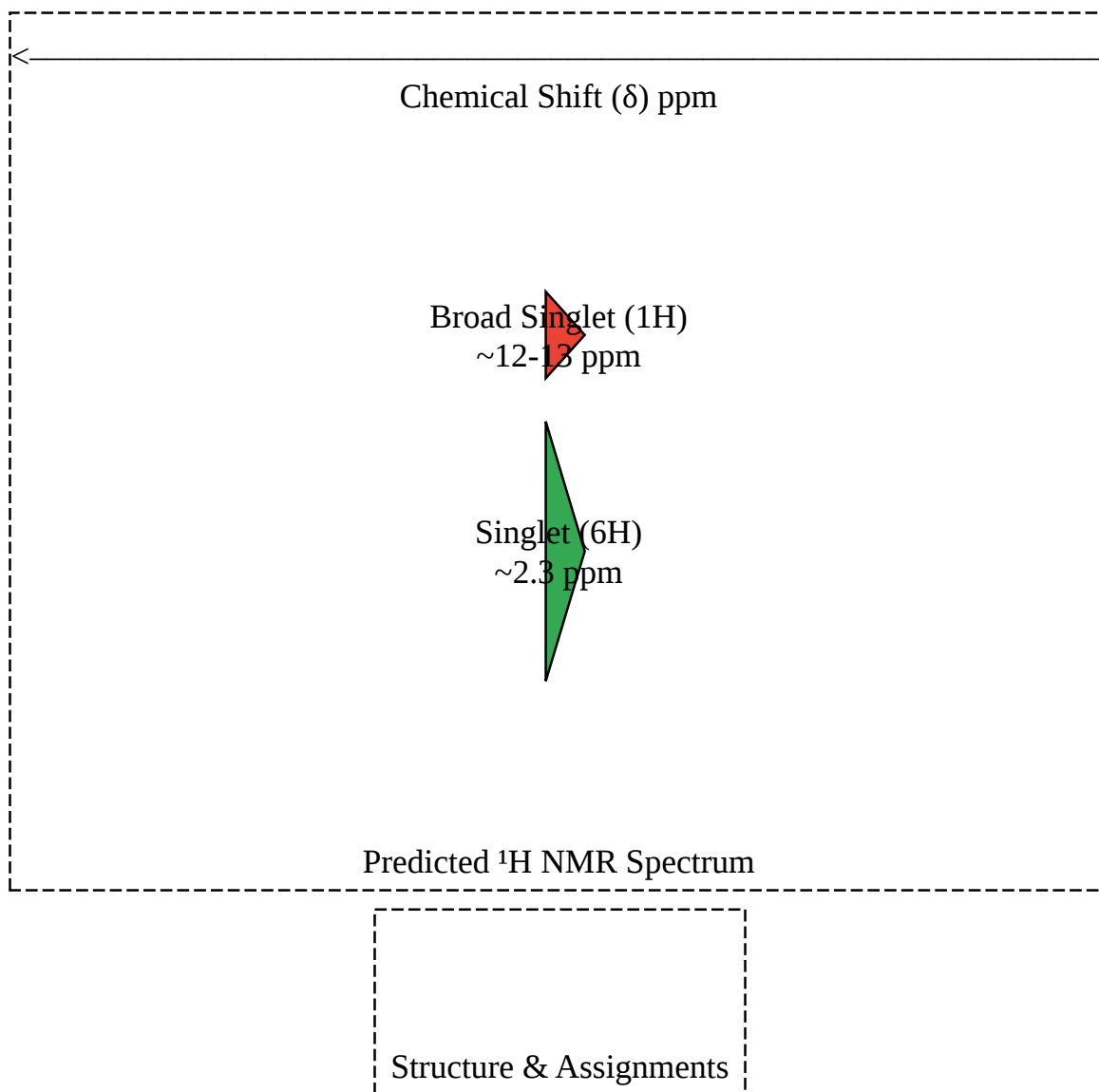
1. **The Molecular Ion Peak:** The calculated molecular weight of $C_5H_7IN_2$ is 222.03 g/mol .[6][7] In positive ESI-MS, we expect to observe the protonated molecule $[M+H]^+$ at an m/z of

approximately 223.04. The presence of this peak is the primary confirmation of the compound's molecular weight.

2. Isotopic Pattern: Most elements exist as a mixture of isotopes.[8] Iodine, however, is monoisotopic (100% ^{127}I), which simplifies the spectrum.[9][10] Unlike compounds with chlorine or bromine which show a characteristic $[\text{M}+2]^+$ peak, iodo-compounds will have a singular molecular ion cluster. A small $[\text{M}+1]^+$ peak will be present due to the natural abundance of ^{13}C (1.1%).[8]

3. Characteristic Fragmentation: Even with soft ionization, some in-source fragmentation can occur, providing further structural clues. The C-I bond is relatively weak and prone to cleavage.





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Caption: Predicted ^1H NMR assignments for the molecule.

^1H NMR Spectrum Predictions:

Assignment	Expected δ (ppm)	Multiplicity	Integration	Rationale
C3-H ₃ , C5-H ₃	~2.3	Singlet	6H	The two methyl groups are equivalent due to symmetry and will appear as a single peak. [11]They are attached to sp ² carbons of the pyrazole ring.
N-H	~12-13 (in DMSO-d ₆)	Broad Singlet	1H	The N-H proton is acidic and often appears as a broad signal due to exchange. Its chemical shift is highly solvent-dependent.

¹³C NMR Spectrum Predictions:

Assignment	Expected δ (ppm)	Rationale
C3-H ₃ , C5-H ₃	~11-14	The equivalent methyl carbons will appear as a single signal in the aliphatic region. [12]
C4-I	~85-95	The carbon atom directly bonded to iodine experiences a significant upfield shift (shielding) due to the "heavy atom effect." This is a highly characteristic signal.
C3, C5	~145-150	The two equivalent sp ² carbons of the pyrazole ring, deshielded by the adjacent nitrogen atoms. [13] [14]

Comparison with an Alternative Structure: Consider a plausible isomer, 3-iodomethyl-5-methylpyrazole. This alternative would show two distinct methyl signals in both ¹H and ¹³C NMR, and the iodinated carbon would be in the aliphatic region (~0-10 ppm), drastically different from the ~90 ppm expected for the C4-I carbon. The observed data, matching the predictions in the tables above, would rule out such alternatives.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of **3,5-Dimethyl-4-iodopyrazole** is achieved not by a single measurement, but by the convergence of evidence from multiple analytical techniques.

- Mass Spectrometry confirms the molecular formula C₅H₇IN₂ by providing an accurate molecular weight (m/z 223.04 for [M+H]⁺) and reveals the presence of iodine through its characteristic fragmentation pattern.
- NMR Spectroscopy provides the definitive connectivity map. The observation of a single signal for the two methyl groups confirms the C_{2v} symmetry of the molecule, while the unique chemical shift of the C4 carbon directly bonded to iodine validates the substituent's position.

Together, these self-validating experiments provide an unambiguous and trustworthy confirmation of the target structure, a critical checkpoint for any researcher in the field of drug development and chemical synthesis.

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